2-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
Description
This compound features a 2,3-dihydropyridazin-3-one core substituted at position 6 with a phenyl group and at position 2 with a piperidin-4-ylmethyl moiety. The piperidine ring is further functionalized with a 2-(cyclopentylsulfanyl)acetyl group.
Propriétés
IUPAC Name |
2-[[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c27-22-11-10-21(19-6-2-1-3-7-19)24-26(22)16-18-12-14-25(15-13-18)23(28)17-29-20-8-4-5-9-20/h1-3,6-7,10-11,18,20H,4-5,8-9,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGHYWGOOSCBNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one is a novel derivative of piperidine and pyridazine, which has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, highlighting its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 399.6 g/mol. The structure features a piperidine ring linked to a cyclopentylsulfanyl group and a phenyl-substituted pyridazine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N3O2S |
| Molecular Weight | 399.6 g/mol |
| CAS Number | 2415561-94-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent modifications to introduce the cyclopentylsulfanyl and phenyl groups. Detailed synthetic pathways can be found in various studies focusing on similar piperidine derivatives .
Antagonistic Effects
Research indicates that derivatives of piperidine, including this compound, exhibit significant antagonistic activity against various receptors. A study highlighted the potential of phenyl piperidine derivatives as selective CCR2 antagonists, suggesting that modifications to the piperidine structure can enhance receptor affinity and selectivity . This is particularly relevant in the context of inflammatory diseases where CCR2 plays a critical role.
Antitumor Activity
Compounds similar to 2-({1-[2-(Cyclopentylsulfanyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one have shown promise in antitumor applications. For instance, piperidinone derivatives have been reported to possess cytotoxic effects against various cancer cell lines . The incorporation of specific substituents on the piperidine ring can modulate these effects, making structure-activity relationship (SAR) studies essential for optimizing therapeutic efficacy.
Case Studies
- CCR2 Antagonism : A series of phenyl piperidine derivatives were synthesized and evaluated for their ability to inhibit CCR2. The compound demonstrated a notable selectivity profile, with reduced activity against other chemokine receptors such as CCR1 and CCR3 .
- Antitumor Evaluation : In vitro studies on structurally related compounds showed significant cytotoxicity against breast cancer cell lines, indicating that modifications to the piperidine scaffold could lead to enhanced antitumor activity .
Comparaison Avec Des Composés Similaires
Structural Comparison with Analogous Compounds
Table 1: Structural and Molecular Properties of Related Compounds
Key Observations :
- Position 6 Substituents : The target compound’s phenyl group contrasts with the cyclopropyl () and pyrazolyl () groups. Phenyl may enhance aromatic stacking interactions in binding pockets compared to smaller substituents .
- Piperidine Modifications : The cyclopentylsulfanyl group in the target compound introduces sulfur-based hydrophobicity, distinct from the chloropyridinyl () and aliphatic 2-methylpropyl () groups.
Substituent Analysis and Pharmacological Implications
Molecular Properties and Solubility
- Target Compound : Higher molecular weight (412.57 g/mol) and lipophilicity may reduce aqueous solubility, necessitating formulation optimization.
- : Lower molecular weight (315.40 g/mol) and pyrazolyl group suggest improved solubility in polar solvents.
Q & A
Q. What are the common synthetic routes for constructing the piperidine-dihydropyridazinone core in this compound?
The synthesis of the piperidine-dihydropyridazinone core typically involves multi-step reactions. For analogous compounds, a base-mediated nucleophilic substitution (e.g., NaOH in dichloromethane) is used to introduce substituents to the piperidine ring, followed by cyclization to form the dihydropyridazinone moiety . Key steps include purification via recrystallization or column chromatography, with yields optimized by controlling reaction stoichiometry and temperature.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography (as applied in similar piperidine derivatives) provides definitive stereochemical validation . For purity assessment, HPLC with UV detection (e.g., mobile phases of methanol and buffered sodium acetate at pH 4.6) is recommended .
Q. What safety protocols should be followed during handling and synthesis?
Standard safety measures include using fume hoods, gloves, and eye protection. For skin/eye exposure, immediate rinsing with water is critical, as outlined in GHS-aligned safety sheets for structurally related piperidine compounds . Storage should adhere to P401-P422 guidelines (e.g., inert atmosphere, desiccators) to prevent degradation .
Advanced Research Questions
Q. How can researchers address discrepancies between spectroscopic data and expected structural outcomes?
Contradictions in NMR or MS data may arise from unexpected regioisomers or tautomers. Advanced methods include:
Q. What strategies optimize the introduction of the cyclopentylsulfanyl acetyl group?
The thioether linkage (cyclopentylsulfanyl) is sensitive to oxidation. Strategies include:
- Using mild reducing agents (e.g., NaBH₄) during coupling to prevent disulfide formation.
- Palladium-catalyzed reductive cyclization (as in nitroarene reactions) to stabilize intermediates .
- Monitoring reaction progress via TLC or in-situ IR to halt at the acetylated stage before over-reduction.
Q. How should stability studies be designed to assess degradation under varying pH and temperature?
- Prepare buffer solutions (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) to simulate physiological or storage conditions .
- Use accelerated stability testing (40°C/75% RH) with HPLC-MS to identify degradation products.
- Quantify hydrolytic cleavage of the dihydropyridazinone ring via kinetic modeling .
Q. What methodologies resolve challenges in isolating reactive intermediates during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
